2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-[(4-Chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine scaffold. This structure is characterized by a phenyl group at the 7-position and a 4-chlorophenoxymethyl substituent at the 2-position. The compound’s bioactivity is influenced by its ability to interact with hydrophobic binding pockets in target proteins, mediated by the chlorophenoxy and phenyl groups .
Properties
Molecular Formula |
C19H13ClN6O |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13ClN6O/c20-13-6-8-15(9-7-13)27-11-17-23-19-16-10-22-26(14-4-2-1-3-5-14)18(16)21-12-25(19)24-17/h1-10,12H,11H2 |
InChI Key |
CAVMIVFSTKXRPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold: This is typically achieved through a cyclocondensation reaction involving a pyrazole derivative and a triazole derivative.
Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the scaffold.
Attachment of the 4-chlorophenoxy methyl group: This is usually done through an etherification reaction where the 4-chlorophenoxy group is attached to the methyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The compound is synthesized via multi-step sequences involving:
-
Knoevenagel condensation : Formation of intermediates using aldehydes and active methylene compounds (e.g., malononitrile) under Y₂O₃ catalysis in aqueous methanol (70:30) at 50°C .
-
Cyclocondensation : Reactions with triethyl orthoformate (TEOF) or carbon disulfide (CS₂) yield fused triazolo-pyrimidine derivatives .
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel condensation | Y₂O₃, MeOH:H₂O (70:30), 50°C | 90–96 | |
| Cyclocondensation with TEOF | Dry ethanol, reflux, 8–12 h | 75–82 |
Substitution Reactions
The N7 and N8 positions are reactive sites for alkyl/aralkyl substitutions, influencing biological activity:
-
N7 alkylation : Introducing a 3-phenylpropyl group at N7 enhances A₂A adenosine receptor selectivity (210-fold) while maintaining nanomolar affinity (Kᵢ = 2.4 nM) .
-
N8 substitutions : Reduce A₁ receptor binding but lower A₂A selectivity compared to N7 modifications .
Key Substitution Outcomes
| Substituent | Position | A₂A Kᵢ (nM) | A₁/A₂A Selectivity Ratio |
|---|---|---|---|
| 3-Phenylpropyl | N7 | 2.4 | 210 |
| β-Morpholin-4-ylethyl | N7 | 5.6 | 84 |
| 4-Phenylbutyl | N7 | 21 | 129 |
Cyclocondensation with Active Methylene Compounds
Reactions with dibenzoylmethane, acetylacetone, or ethyl cyanoacetate produce 1,3,4,5-tetrasubstituted pyrazole derivatives (e.g., 5–12a,b ) . Subsequent treatment with formamide or hydrazine yields:
-
Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidines (e.g., 18a,b ) via TEOF-mediated cyclization.
-
Thioxo-pyrazolo derivatives (e.g., 19a,b ) using CS₂ under basic conditions .
Glycosylation Reactions
The compound undergoes thioglycosylation with acetylated glycosyl halides (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) to form nucleoside analogs.
-
Key Product : Thioglycoside 14 exhibits cytotoxic activity against MCF-7 (IC₅₀ = 45 nM) and HCT-116 (IC₅₀ = 6 nM) cell lines .
Redox and Functional Group Transformations
-
Oxidation : The pyrimidine core resists oxidation, but the chlorophenoxy methyl group undergoes side-chain epoxidation under strong oxidants.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring selectively, altering receptor binding profiles .
Mechanistic Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate cyclocondensation by stabilizing charged intermediates .
-
Temperature Dependence : Higher temperatures (>80°C) favor triazole ring rearrangement over pyrimidine core modifications .
This compound’s reactivity is central to its applications in medicinal chemistry, particularly as a CDK2 inhibitor and adenosine receptor antagonist. Further studies should explore its catalytic asymmetric synthesis and in vivo metabolic pathways.
Scientific Research Applications
Research has shown that 2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits significant biological activities:
- CDK2 Inhibition : The compound has been identified as a potent inhibitor of CDK2, a key regulator of the cell cycle. In vitro studies demonstrated that it effectively inhibits CDK2 activity by binding to its active site and preventing the phosphorylation of target proteins. This action leads to reduced cell proliferation and increased apoptosis in cancer cells such as MCF-7 and HCT-116 .
- Anticancer Potential : The molecular docking simulations indicate that the compound binds favorably within the active site of CDK2, stabilizing the interaction through essential hydrogen bonds. This binding affinity correlates with observed biological activity against various cancer cell lines .
Applications in Medicinal Chemistry
The compound's potential applications extend into various fields:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
- Anti-inflammatory Properties : Related compounds have shown promise in anti-inflammatory applications. For instance, derivatives based on similar scaffolds have been synthesized and tested for their ability to inhibit inflammation-related pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Cancer Studies : Research demonstrated that treatment with this compound significantly reduced cell viability in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines compared to control groups .
- Molecular Docking Studies : Computational studies provided insights into the binding mechanisms of the compound with CDK2, confirming its potential as a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is a versatile pharmacophore. Structural modifications at key positions (2-, 7-, and 9-positions) significantly alter receptor selectivity, potency, and pharmacokinetic properties. Below is a comparative analysis with structurally related derivatives:
Structural Modifications and Receptor Selectivity
*Calculated based on molecular formula.
Key Research Findings and Trends
Substituent Effects : Bulky groups (e.g., tert-butyl in ) enhance receptor binding via hydrophobic interactions, while polar groups (e.g., hydroxyl, methoxy) improve solubility and selectivity .
Therapeutic Potential: A2A antagonists like SCH58261 and the target compound are promising in oncology (anti-metastatic) and neurology (Parkinson’s disease) .
Irreversible Binding : Fluorosulfonyl-containing derivatives (e.g., FSPTP) enable covalent binding to ARs, prolonging therapeutic effects .
Biological Activity
The compound 2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of pyrazolo-triazolo-pyrimidine derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 368.80 g/mol. The presence of the 4-chlorophenoxy group significantly influences its pharmacological profile.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo-triazolo-pyrimidine derivatives. Notably:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116, indicating potent anti-proliferative effects compared to standard treatments like sorafenib (IC50: 144 nM for MCF-7) .
- Mechanism of Action : The compound induces apoptosis in cancer cells and alters cell cycle progression. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle control, with IC50 values as low as 0.057 μM , demonstrating its potential as a selective anticancer agent .
Receptor Binding Affinity
Research indicates that pyrazolo-triazolo-pyrimidine derivatives possess affinity for adenosine receptors:
- Binding Studies : In binding assays using rat brain membranes, these compounds displayed low nanomolar affinity for A(2A) receptors. The specific binding affinities varied based on structural modifications at the 5-position of the triazolo ring .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes involved in cancer progression:
- CDK2 Inhibition : The most potent derivatives showed significant inhibitory activity against CDK2/cyclin A2 complexes, which is crucial for cancer cell proliferation .
Case Studies
- MCF-7 Cell Line Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .
- HCT-116 Cell Line Study : Another investigation revealed that the compound not only inhibited cell proliferation but also caused G1 phase arrest in HCT-116 cells, leading to significant changes in cell cycle dynamics .
Data Summary
| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 45 | Induces apoptosis; CDK2 inhibition |
| Compound B | HCT-116 | 6 | Alters cell cycle; apoptosis induction |
| Sorafenib | MCF-7 | 144 | Standard treatment; less potent than tested compounds |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
Answer:
The compound is synthesized via multi-step protocols involving cyclization and functional group modifications. A key step includes demethylation using boron tribromide (BBr₃) in dichloromethane (DCM), as described by Duroux (2017), which achieved an 86% yield by hydrolyzing intermediates with methanol . Alternative routes involve refluxing hydrazino derivatives with triethyl orthoformate in acetic anhydride to form the pyrazolo-triazolo-pyrimidine core . Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like isomerized byproducts (e.g., [1,2,4]triazolo[4,3-c]pyrimidines) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
X-ray crystallography is the gold standard for confirming molecular geometry. Shah et al. (2010) reported monoclinic crystals (space group P21/c) with unit cell parameters a = 11.8335 Å, b = 17.4200 Å, and c = 7.4094 Å, supported by an R factor of 0.046 . Complementary methods include:
- 1H/13C NMR : Methyl groups appear at δ 2.40 ppm, while aromatic protons resonate between δ 7.4–8.4 ppm .
- Elemental analysis : Observed C/H/N percentages (e.g., C: 70.15%, H: 4.16%, N: 25.91%) must align with theoretical values .
Advanced: What structural motifs confer adenosine A₂A receptor selectivity to this compound?
Answer:
The furan-2-yl group at position 2 is critical. SCH 412348 (Ki = 0.6 nM) exhibits >1000-fold selectivity over other adenosine receptors due to furan’s optimal steric and electronic compatibility with the A₂A binding pocket . Substituting furan with phenyl (e.g., compound 5c) abolishes affinity, while ethoxy mimics fail to restore activity, highlighting the furan’s irreplaceable role . The 4-chlorophenoxy methyl group at position 2 further enhances lipophilicity, improving blood-brain barrier penetration for neurological applications .
Advanced: How do N5 substituents modulate adenosine A₃ receptor antagonism?
Answer:
Unsubstituted phenyl groups at N5 maximize A₃ affinity (e.g., compound 59: Ki = 0.16 nM) by fitting into a hydrophobic receptor subpocket . Para-substitutions (e.g., sulfonic acid) introduce steric clashes, reducing affinity by >1000-fold . Computational modeling reveals that bulky groups disrupt π-π stacking with Phe168, a key residue in the A₃ binding site . Researchers should prioritize small, non-polar substituents for optimal SAR.
Advanced: What in vivo models assess therapeutic potential in Parkinson’s disease (PD)?
Answer:
- 6-OHDA lesion model : SCH 412348 (0.1–1 mg/kg) potentiates L-Dopa-induced contralateral rotations, confirming A₂A antagonism .
- Haloperidol-induced catalepsy : Preladenant (1 mg/kg) reverses catalepsy, indicating motor benefit without dyskinesia risk .
- Forced swim test (FST) : Reduced immobility time in rodents suggests antidepressant effects, addressing PD comorbidities .
Advanced: How can computational modeling guide derivative optimization?
Answer:
- Docking studies : Baraldi et al. (2002) modeled the A₃ receptor, identifying steric clashes caused by para-substituents . Unsubstituted phenyl groups align with hydrophobic residues (e.g., Leu246, Val178), while sulfonic acids disrupt binding .
- QSAR : LogP and polar surface area (PSA) predict blood-brain barrier permeability. Derivatives with logP ~3.5 and PSA <90 Ų are prioritized for CNS activity .
Advanced: What experimental strategies resolve contradictory SAR data in receptor binding?
Answer:
- Radioligand displacement assays : Use [³H]SCH 58261 for A₂A and [¹²⁵I]AB-MECA for A₃ to quantify Ki values under standardized conditions (e.g., 25°C, Tris-HCl buffer) .
- Functional cAMP assays : Confirm antagonism by measuring inhibition of IB-MECA-induced cAMP production in CHO cells transfected with human A₃ receptors .
- Isothermal titration calorimetry (ITC) : Resolve enthalpy/entropy contributions to binding when Ki discrepancies arise .
Advanced: How does isomerization impact biological activity?
Answer:
Pyrazolo-triazolo-pyrimidines undergo acid-catalyzed isomerization between [1,5-c] and [4,3-c] triazolo isomers, altering receptor affinity . For example, [1,5-c] isomer 8 (m.p. 221°C) shows higher A₂A activity than [4,3-c] isomer 9 (m.p. 263°C) due to better alignment with the receptor’s orthosteric site . HPLC (C18 column, acetonitrile/water gradient) monitors isomer ratios post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
